

Solubility of Pyridine-3,5-dicarbonitrile in organic solvents

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Compound of Interest

Compound Name: *Pyridine-3,5-dicarbonitrile*

Cat. No.: *B074902*

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An In-Depth Technical Guide to the Solubility of **Pyridine-3,5-dicarbonitrile** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3,5-dicarbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with two nitrile groups. This molecular scaffold is of significant interest in medicinal chemistry and materials science, serving as a building block for more complex molecules. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and analytical method development. Solubility data governs reaction kinetics, crystallization processes, and the ultimate bioavailability of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the solubility of **Pyridine-3,5-dicarbonitrile**. Due to a notable scarcity of publicly available quantitative data for this specific molecule, this document focuses on providing robust, detailed experimental methodologies that empower researchers to determine solubility in their own laboratory settings.

Qualitative Solubility Profile

While specific quantitative data is limited, general principles of organic chemistry and information on related structures suggest that **Pyridine-3,5-dicarbonitrile**, as a polar molecule,

is expected to be soluble in polar organic solvents. Derivatives of **pyridine-3,5-dicarbonitrile** are often described as being soluble in common organic solvents. For instance, certain complex derivatives have been noted for their good solubility in non-polar solvents despite having highly hindered structures.^[1] The polarity is imparted by the nitrogen atom in the pyridine ring and the two cyano ($-\text{C}\equiv\text{N}$) groups. Researchers should anticipate favorable solubility in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and potentially in alcohols, while solubility in non-polar hydrocarbon solvents like hexane is expected to be limited.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for **Pyridine-3,5-dicarbonitrile** across a range of organic solvents and temperatures is not readily available in public databases. The following table is provided as a template for researchers to populate with their own experimentally determined data, following the protocols detailed in this guide.

Organic Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Method Used
e.g., Ethanol	25	Data to be determined	Data to be determined	Isothermal Equilibrium
e.g., Acetone	25	Data to be determined	Data to be determined	Isothermal Equilibrium
e.g., Dichloromethane	25	Data to be determined	Data to be determined	Isothermal Equilibrium
e.g., Toluene	25	Data to be determined	Data to be determined	Isothermal Equilibrium
e.g., Ethyl Acetate	25	Data to be determined	Data to be determined	Isothermal Equilibrium
e.g., DMSO	25	Data to be determined	Data to be determined	Isothermal Equilibrium

Experimental Protocols

To generate reliable and reproducible solubility data, standardized experimental procedures are essential. The isothermal equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility.^[2]

Method 1: Isothermal Equilibrium (Shake-Flask) Method

This method measures the equilibrium concentration of a solute in a solvent at a constant temperature.^[3] The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation.

Objective: To determine the saturation solubility of **Pyridine-3,5-dicarbonitrile** in a specific organic solvent at a controlled temperature.

Apparatus and Materials:

- **Pyridine-3,5-dicarbonitrile** (solute) of high purity.
- Organic solvent of analytical grade.
- Thermostatic orbital shaker or water bath capable of maintaining a constant temperature ($\pm 0.5^{\circ}\text{C}$).
- Glass vials with screw caps (e.g., 4-20 mL).
- Analytical balance.
- Syringe filters (e.g., 0.22 μm or 0.45 μm PTFE) to separate the saturated solution from undissolved solid.
- Volumetric flasks and pipettes.
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system for concentration analysis. Alternatively, a UV-Vis spectrophotometer can be used.

Procedure:

- Preparation: Add an excess amount of solid **Pyridine-3,5-dicarbonitrile** to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.^[2]
- Solvent Addition: Add a precisely known volume or mass of the chosen organic solvent to the vial.
- Equilibration: Securely cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.^[4] It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.^[4]
- Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.^[2] This step must be performed quickly to avoid temperature changes that could alter the solubility.
- Quantification:
 - Accurately dilute the filtered, saturated solution with the same solvent using volumetric glassware to bring the concentration into the linear range of the analytical instrument.
 - Analyze the diluted sample using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of **Pyridine-3,5-dicarbonitrile**.
 - Prepare a calibration curve using standard solutions of known concentrations.
- Calculation: Use the measured concentration of the diluted sample and the dilution factor to calculate the original concentration in the saturated solution. Express the solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).

Method 2: Gravimetric Analysis

For a simpler, albeit potentially less precise, quantification step, a gravimetric method can be employed. This method is suitable when the solvent is volatile and the solute is thermally stable

at the drying temperature.

Objective: To determine solubility by evaporating the solvent from a saturated solution and weighing the residual solute.^[5]

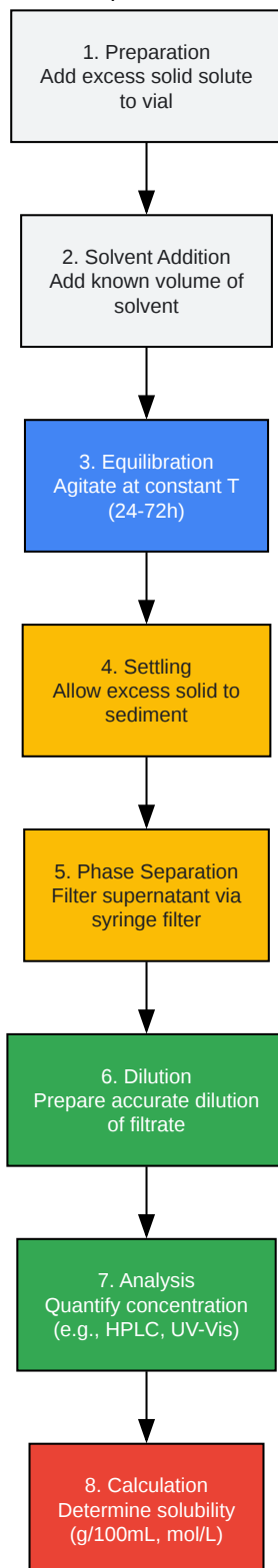
Procedure:

- Prepare a saturated solution and filter it as described in steps 1-4 of the Isothermal Equilibrium Method.
- Sample Collection: Pre-weigh a clean, dry evaporating dish on an analytical balance (W1).^[5]
- Accurately pipette a specific volume (e.g., 5 or 10 mL) of the clear, saturated filtrate into the pre-weighed dish.
- Reweigh the dish with the solution to determine the exact mass of the solution (W2).^[6]
- Evaporation: Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the melting point of **Pyridine-3,5-dicarbonitrile** until a constant weight is achieved (W3).^[5]
- Calculation:
 - Mass of solute = W3 - W1
 - Mass of solvent = W2 - W3
 - Solubility (g/100 g solvent) = $[(W3 - W1) / (W2 - W3)] * 100$

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the Isothermal Equilibrium (Shake-Flask) method, which is the recommended protocol for generating accurate solubility data.

Workflow for Isothermal Equilibrium Solubility Determination



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Caption: Logical workflow for the Isothermal Equilibrium method.

Conclusion

While quantitative solubility data for **Pyridine-3,5-dicarbonitrile** in organic solvents is not widely published, this guide provides the necessary framework for researchers to generate this critical information. The detailed Isothermal Equilibrium and Gravimetric methods offer robust and reliable means to determine solubility, enabling informed decisions in chemical synthesis, purification, and drug development. Adherence to these standardized protocols will ensure the generation of high-quality, comparable data, contributing valuable knowledge to the scientific community.

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